molecular formula C32H25N5OS B12053660 N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12053660
M. Wt: 527.6 g/mol
InChI Key: BFXZHNVRQGDHCN-FMFFXOCNSA-N
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Description

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that features a combination of anthracene, triazole, and acetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate hydrazine derivative with an acyl chloride or ester to form the hydrazide.

    Condensation with anthracene aldehyde: The hydrazide is then condensed with anthracene-9-carbaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole and anthracene moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could lead to the formation of reduced triazole compounds.

Scientific Research Applications

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.

Mechanism of Action

The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Anthracene derivatives: Compounds like anthracene-9-carbaldehyde and anthraquinone.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

    Hydrazide derivatives: Compounds like isoniazid and other acyl hydrazides.

Uniqueness

N’-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is unique due to its combination of anthracene, triazole, and hydrazide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not typically observed in simpler compounds.

Properties

Molecular Formula

C32H25N5OS

Molecular Weight

527.6 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C32H25N5OS/c1-22-15-17-23(18-16-22)31-35-36-32(37(31)26-11-3-2-4-12-26)39-21-30(38)34-33-20-29-27-13-7-5-9-24(27)19-25-10-6-8-14-28(25)29/h2-20H,21H2,1H3,(H,34,38)/b33-20+

InChI Key

BFXZHNVRQGDHCN-FMFFXOCNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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